

PSI-353661: An In-depth Technical Guide on its Mechanism of Action

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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B15563451

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Executive Summary

PSI-353661 is a phosphoramidate prodrug of a guanosine nucleotide analog that demonstrates potent and selective inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Through a multi-step intracellular metabolic activation pathway, **PSI-353661** is converted to its active triphosphate form, PSI-352666. This active metabolite acts as a competitive inhibitor of the viral polymerase, effectively terminating viral RNA replication. This technical guide provides a comprehensive overview of the mechanism of action of **PSI-353661**, including its metabolic activation, in vitro efficacy, cytotoxicity profile, and the experimental protocols used to elucidate these characteristics. As of the latest available information, **PSI-353661** was in preclinical development and no clinical trial data has been publicly released.

Core Mechanism of Action

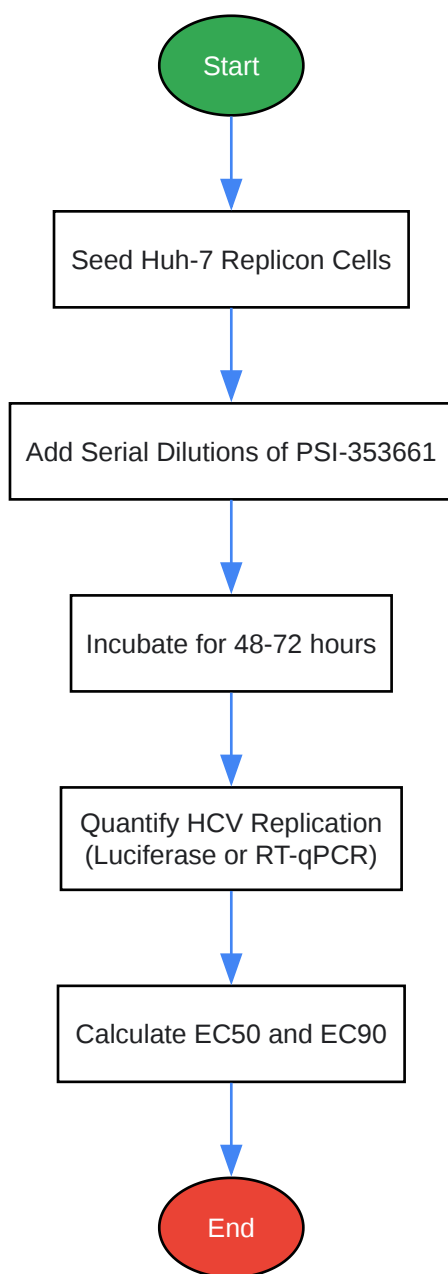
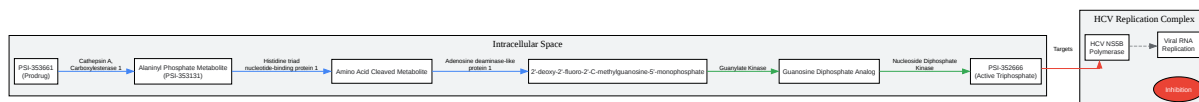
PSI-353661 is a prodrug, meaning it is administered in an inactive form and requires conversion within the body to its active pharmacological agent.^[1] The core of its mechanism lies in the delivery of a modified guanosine monophosphate analog into hepatocytes. This analog, once converted to its triphosphate form, targets the HCV NS5B polymerase, an enzyme critical for the replication of the viral RNA genome.^[2]

Metabolic Activation Pathway

The intracellular conversion of **PSI-353661** to its active triphosphate metabolite, PSI-352666, is a sophisticated, multi-enzyme process. This pathway ensures efficient generation of the active inhibitor within the target liver cells.[\[3\]](#)

The key enzymatic steps are:

- **Ester Hydrolysis:** The process is initiated by the hydrolysis of the carboxyl ester group of **PSI-353661**, a reaction catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[\[3\]](#)
- **Intramolecular Cyclization and Elimination:** This is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, leading to the elimination of phenol and the formation of the alaninyl phosphate metabolite, PSI-353131.[\[3\]](#)
- **Amino Acid Moiety Removal:** The Histidine triad nucleotide-binding protein 1 (Hint 1) then cleaves the amino acid moiety.
- **Demethoxylation:** Subsequently, the methoxyl group at the O(6) position of the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1), yielding 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.
- **Phosphorylation Events:** The resulting monophosphate is then sequentially phosphorylated to its diphosphate and ultimately its active triphosphate form (PSI-352666) by host cell kinases, specifically guanylate kinase and nucleoside diphosphate kinase.



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